![molecular formula C21H22FN5O B2514858 N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212374-12-3](/img/structure/B2514858.png)
N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class. This class of compounds has been extensively studied due to their potential biological activities, including antimicrobial properties. For instance, fluorinated derivatives have shown significant activity against Mycobacterium tuberculosis, with some compounds demonstrating low toxicity to mammalian cells . The triazolo[1,5-a]pyrimidine core is also of interest for the development of coordination compounds with possible biological activities .
Synthesis Analysis
The synthesis of related triazolo[1,5-a]pyrimidine derivatives typically involves multi-component reactions. For example, N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides were synthesized using a three-component reaction involving acetoacetanilides, aromatic aldehyde, and 5-aminotetrazole . The structures of the synthesized compounds were confirmed using various spectroscopic methods, including IR, PMR spectroscopy, and mass spectrometry. This suggests that the synthesis of the compound would likely follow a similar multi-step process, potentially involving the condensation of related anilides and fluorinated aromatic compounds.
Molecular Structure Analysis
The molecular structure of triazolo[1,5-a]pyrimidine derivatives has been reported in different crystal environments. For instance, the structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was analyzed as both a dimethylformamide monosolvate and a monohydrate, revealing different supramolecular architectures due to varied hydrogen-bonding interactions and π-π stacking . This indicates that the molecular structure of the compound would likely exhibit similar hydrogen bonding and stacking interactions, which could be influential in its biological activity.
Chemical Reactions Analysis
The chemical reactivity of triazolo[1,5-a]pyrimidine derivatives is influenced by the substituents on the core structure. The presence of fluorine atoms, for example, can significantly alter the electronic properties of the molecule and affect its reactivity. The synthesis of related compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, involves condensation reactions and cyclization steps . These reactions are crucial for the formation of the triazolo[1,5-a]pyrimidine core and the introduction of various functional groups that contribute to the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo[1,5-a]pyrimidine derivatives are characterized by their crystalline nature and the potential for various intermolecular interactions. The solvate structures, as seen in the crystal environments of related compounds, suggest that solubility and crystallinity can be influenced by the choice of solvent and the presence of water molecules . The antimicrobial activity of these compounds, as well as their selectivity and toxicity profiles, are likely related to their physical and chemical properties, which in turn are determined by their molecular structures and the nature of their substituents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound is part of a broader class of triazolopyrimidines, which are synthesized through diverse chemical reactions. The synthesis often involves multi-component reactions, including the use of Biginelli protocol or cyclization processes involving hydrazonoyl halides, to generate a wide range of heterocyclic compounds. These processes are instrumental in producing compounds with potential biological activities, including antimicrobial and antioxidant properties. The characterization of these compounds utilizes techniques such as IR, NMR, mass spectroscopy, and elemental analyses to confirm their structure (Gilava et al., 2020).
Biological Activities
Research into the biological applications of triazolopyrimidines and related compounds reveals a focus on their antimicrobial and antioxidant activities. These compounds are evaluated against various microbial strains to ascertain their efficacy in inhibiting growth, which is crucial for developing new antimicrobial agents. The antioxidant activity assessment provides insights into their potential for combating oxidative stress, a factor in many chronic diseases (Gilava et al., 2020).
Antitumor and Anticonvulsant Applications
Some derivatives within this chemical class have been explored for their antitumor properties, showing a mechanism of action that involves tubulin polymerization, a critical process in cancer cell division. This highlights the potential of these compounds in cancer therapy research. Additionally, certain pyrido[2,3-d]pyrimidine derivatives, a related class, have been synthesized and evaluated for anticonvulsant and antidepressant activities, demonstrating significant efficacy in preclinical models, which opens new avenues for the development of treatments for neurological disorders (Zhang et al., 2016).
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c1-12-8-9-17(13(2)10-12)26-20(28)18-14(3)25-21-23-11-24-27(21)19(18)15-6-4-5-7-16(15)22/h4-11,14,18-19H,1-3H3,(H,26,28)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTCRIZODONMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


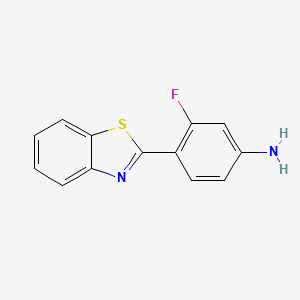
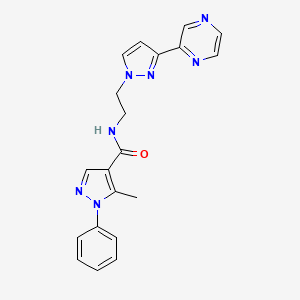
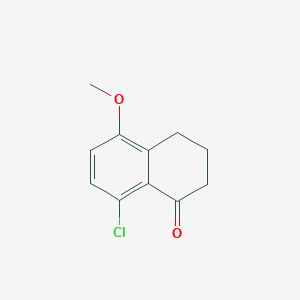
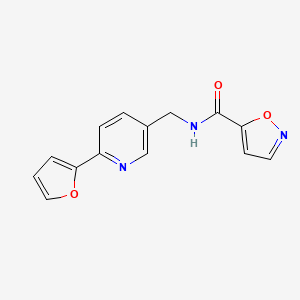
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2514786.png)
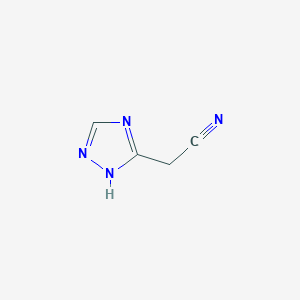
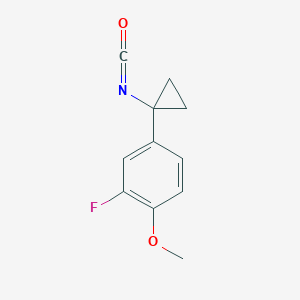
![N-[2-[(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2514790.png)
![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)
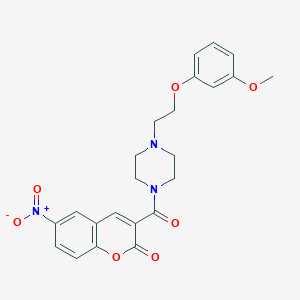
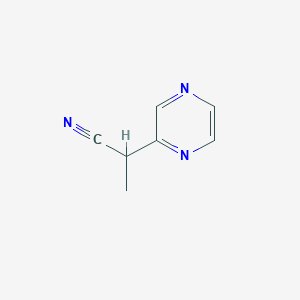

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)